Sodium tungstate

Content Navigation

CAS Number

Product Name

IUPAC Name

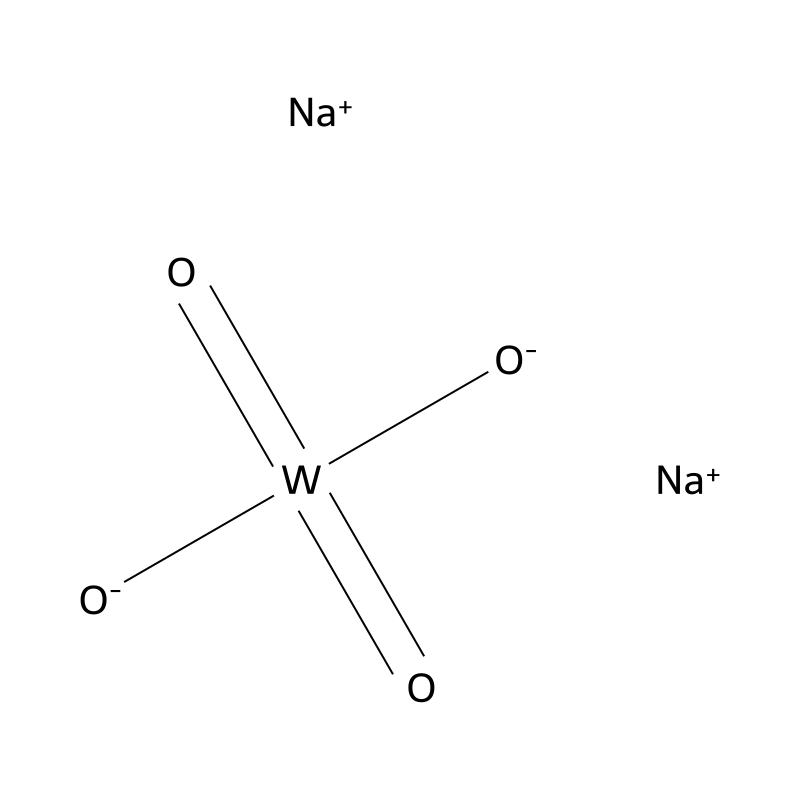

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sodium tungstate appears as a white crystalline powder that is highly soluble in water but insoluble in organic solvents such as ethanol. It is often encountered in its dihydrate form (Na₂WO₄·2H₂O), which retains two water molecules in its structure. The compound serves as a significant source of tungsten ions in various chemical processes and is commonly used in laboratory settings due to its stability and reactivity under different conditions

Anti-hyperglycemic effects

Studies have shown that Na₂WO₄ can effectively normalize blood glucose levels in diabetic animals. It is believed to work through various mechanisms, including:

- Inhibiting gluconeogenesis: This process involves the production of glucose in the liver. Na₂WO₄ appears to suppress the enzymes responsible for gluconeogenesis, leading to reduced glucose production [].

- Enhancing peripheral glucose uptake: Na₂WO₄ may improve the ability of muscle and other tissues to utilize glucose from the bloodstream, thereby lowering blood sugar levels [].

- Modulating gut hormone secretion: Studies suggest that Na₂WO₄ can influence the release of gut hormones like glucagon-like peptide-1 (GLP-1), which further promotes glucose control [].

Weight management

Na₂WO₄ has also shown potential for weight reduction in diabetic animals. This effect is likely linked to its ability to:

- Reaction with Hydrochloric Acid:This reaction produces tungsten trioxide and sodium chloride .

- Reaction with Nitric Acid:Here, sodium tungstate reacts to form tungstic acid and sodium nitrate .

- Reaction with Lead Nitrate:This reaction yields lead tungstate, which is crucial for various applications in scintillation detection .

These reactions highlight sodium tungstate's role as a precursor for other tungsten compounds and its utility in synthesizing materials with specific properties.

Sodium tungstate exhibits notable biological activity, particularly in medical research. It has been studied for its potential effects on insulin sensitivity and glucose metabolism, making it a candidate for managing diabetes. The compound modulates enzymatic activities involved in glucose production and utilization, which can aid in glycemic control

These applications highlight sodium tungstate's significance as a multifunctional compound.

Sodium tungstate can be synthesized through several methods:

- From Tungsten Ores: It is commonly obtained by digesting tungsten ores such as wolframite or scheelite with a base like sodium hydroxide or sodium carbonate. This process results in the formation of sodium tungstate from the ore .

- Fusion Process: Sodium tungstate can also be produced by reacting tungsten carbide with sodium nitrate and sodium hydroxide under high-temperature conditions .

- Hydration: The dihydrate form can be synthesized by adding excess tungstic acid to an aqueous solution of sodium hydroxide .

These methods underscore the compound's accessibility and importance in industrial applications.

Research indicates that sodium tungstate interacts with various biological systems, particularly concerning its role as an inhibitor of molybdenum-dependent enzymes. Its ability to replace molybdenum affects microbial respiration processes, leading to reduced growth rates of specific bacteria such as Enterobacteriaceae when administered in drinking water . Furthermore, studies have explored its potential therapeutic effects on infertility under experimental conditions .

Sodium tungstate shares similarities with other tungsten compounds but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Tungsten Trioxide | WO₃ | Used primarily in ceramics and as a catalyst. |

| Ammonium Tungstate | (NH₄)₂WO₄ | Soluble salt used in similar applications but less common. |

| Lithium Metatungstate | Li₂WO₄ | Used in density separation; less toxic than other solvents. |

Sodium tungstate stands out due to its high solubility in water and versatility across various applications, making it an essential compound in both industrial and research settings.

Conventional Synthesis Approaches

Solid-State Reaction Techniques

Solid-state reaction techniques represent one of the most fundamental approaches for synthesizing sodium tungstate through direct thermal processing of precursor materials [4]. The solid-state synthesis involves the high-temperature reaction between sodium carbonate and tungsten trioxide, typically conducted at temperatures ranging from 600 to 900 degrees Celsius [8]. This method produces polycrystalline sodium tungstate with a cubic structure at room temperature [4].

The synthesis process involves mixing equimolar amounts of sodium carbonate and tungsten trioxide powders, followed by grinding to ensure homogeneous distribution [8]. The mixture is then subjected to prolonged heating in air atmosphere, with reaction times extending from 4 to 12 hours depending on the desired crystallinity and particle size [4]. Research has demonstrated that the formation of sodium tungstate through this route follows the reaction: sodium carbonate plus tungsten trioxide yields sodium tungstate plus carbon dioxide [8].

Temperature control during solid-state synthesis significantly influences the final product characteristics [4]. Studies have shown that temperatures below 600 degrees Celsius result in incomplete conversion, while temperatures exceeding 900 degrees Celsius can lead to volatilization losses and formation of undesired phases [28]. The optimal synthesis temperature range of 700-800 degrees Celsius provides complete conversion while maintaining product purity [8].

Hydrothermal Synthesis Pathways

Hydrothermal synthesis represents a versatile approach for producing sodium tungstate with controlled morphology and particle size distribution [2] [5]. This method utilizes aqueous solutions under elevated temperature and pressure conditions, typically ranging from 120 to 200 degrees Celsius and autogenous pressure [22]. The hydrothermal process enables the formation of well-crystallized sodium tungstate particles with unique morphological characteristics [5].

The fundamental hydrothermal synthesis involves dissolving sodium tungstate precursors in distilled water, followed by treatment in sealed autoclaves under controlled temperature and pressure conditions [22]. Research has demonstrated successful synthesis of sodium tungstate nanorods and nanobundles through salt-assisted hydrothermal routes, where sodium sulfate acts as a morphology-directing agent [5]. The process typically requires reaction times of 22 to 28 hours at temperatures between 170 and 190 degrees Celsius [22].

Hydrothermal synthesis parameters significantly influence the final product characteristics [5]. Studies have shown that increasing hydrothermal temperature and extending reaction time play crucial roles in controlling the morphology and size of sodium tungstate particles [5]. The method enables the production of various morphologies, including rod-like structures and bundle formations, depending on the specific reaction conditions employed [2].

Extraction Methodologies from Tungsten Ores

Extraction of sodium tungstate from tungsten ores represents the primary industrial route for large-scale production [1] [6]. The most economically important tungsten ores include wolframite and scheelite, which undergo digestion in alkaline solutions to produce sodium tungstate [1]. The extraction process typically involves the reaction of tungsten-bearing minerals with sodium hydroxide or sodium carbonate under elevated temperature conditions [6].

The wolframite extraction process follows the reaction: iron/manganese tungstate plus sodium hydroxide plus water yields sodium tungstate dihydrate plus iron/manganese hydroxide [1]. Similarly, scheelite undergoes treatment with sodium carbonate to produce sodium tungstate through comparable alkaline digestion processes [1]. Industrial extraction operations typically achieve tungsten recovery rates exceeding 98 percent under optimized conditions [23].

Temperature and alkaline concentration represent critical parameters in ore extraction processes [23]. Research has demonstrated that recovery rates of 98 percent for scheelite and wolframite containing high proportions of calcium require caustic soda dosages of 2.2 and 2.0 times the theoretical value, respectively [23]. The extraction efficiency decreases significantly for lower-grade concentrates, requiring increased alkaline dosages and extended reaction times [23].

Advanced Synthesis Innovations

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as an innovative approach for rapid and energy-efficient production of sodium tungstate and related tungsten compounds [9] [10]. This method utilizes microwave radiation to accelerate chemical reactions through selective heating mechanisms, significantly reducing synthesis times compared to conventional thermal methods [10]. The microwave synthesis of sodium tungsten bronze materials has been investigated extensively, demonstrating clear environmental and energy advantages over traditional high-temperature processes [10].

The microwave synthesis process typically involves reagent combinations including sodium tungstate, tungsten trioxide, and tungsten metal powder, subjected to microwave irradiation at power levels of 800 to 900 watts for durations of 5 to 10 minutes [10]. Research has shown that microwave-induced reactions facilitate the solubilization of tungsten compounds through formation of complexes, enabling rapid synthesis under mild conditions [9]. The process eliminates the need for prolonged heating periods characteristic of conventional methods [10].

Optimization studies have revealed that the ideal reagent combination includes sodium tungstate, tungsten trioxide, and tungsten metal powder, with materials having the highest sodium to tungsten ratios (0.80-0.95) exhibiting the most favorable properties [10]. However, the microwave synthesis demonstrates limited predictability, with material properties varying between samples even under identical processing conditions [10]. The method requires careful control of microwave power and exposure time to prevent overheating and ensure reproducible results [9].

Template-Free Wet Chemical Methods

Template-free wet chemical methods offer alternative pathways for sodium tungstate synthesis without requiring structure-directing agents or templates [25]. These approaches utilize solution-based chemistry to achieve controlled precipitation and crystallization of sodium tungstate under ambient or mildly elevated temperature conditions [25]. The wet chemical synthesis typically involves the reaction of tungsten-containing precursors with sodium sources in aqueous media [25].

One notable wet chemical approach involves the condensation reaction of aromatic aldehydes, benzil, and ammonium acetate in ethanol under reflux conditions, catalyzed by sodium tungstate dihydrate [25]. This method demonstrates the dual role of sodium tungstate as both product and catalyst in certain synthetic transformations [25]. The reaction proceeds efficiently within 30 to 60 minutes, yielding products with high purity and excellent yields ranging from 83 to 94 percent [25].

The template-free approach eliminates the need for complex template removal procedures and reduces overall synthesis costs [25]. Research has demonstrated that sodium tungstate dihydrate functions as an effective catalyst for various organic transformations, including alkene epoxidation and alcohol oxidation reactions [21]. The wet chemical method enables synthesis under mild conditions while maintaining excellent control over product characteristics [25].

Salt-Assisted Hydrothermal Routes

Salt-assisted hydrothermal synthesis represents an advanced modification of conventional hydrothermal methods, incorporating salt additives to control morphology and enhance crystallization [5]. This approach utilizes sodium sulfate as a morphology-directing agent in the hydrothermal synthesis of sodium tungstate nanorods and nanobundles [5]. The salt-assisted method enables unprecedented control over particle morphology and size distribution [5].

The synthesis process involves preparing sodium tungstate solutions with sodium sulfate additions, followed by hydrothermal treatment in sealed autoclaves [5]. The presence of sodium sulfate significantly influences the nucleation and growth processes, leading to the formation of rod-like and bundle-like morphologies [5]. Characterization studies using X-ray diffraction, transmission electron microscopy, and selected area electron diffraction have confirmed the successful formation of well-crystallized sodium tungstate nanostructures [5].

The salt-assisted hydrothermal method demonstrates superior morphological control compared to conventional hydrothermal approaches [5]. Research has shown that the method enables the production of sodium tungstate nanorods and nanobundles for the first time through simple hydrothermal processing [5]. The technique offers advantages including mild reaction conditions, excellent morphological control, and high product purity [5].

Biological Synthesis Methods

Bacterial Mineral Excretion Method

The Bacterial Mineral Excretion method represents a novel biogenic approach for synthesizing sodium tungstate microcapsules under near-ambient conditions [12]. This innovative technique utilizes bacterial strains, specifically Shewanella algae and Pandoraea species, to facilitate the formation of sodium tungstate nanoparticles and microcapsules through biological processes [12]. The method operates under environmentally benign conditions, eliminating the need for high temperatures and harsh chemical reagents [12].

The bacterial synthesis process involves feeding bacterial cultures with controlled concentrations of tungstate ions, enabling the microorganisms to excrete sodium tungstate in the form of microcapsules [12]. Research has demonstrated the successful production of sodium tungstate nanoparticles as small as 22 nanometers through this biological route [12]. The method enables precise control over particle size distribution by adjusting the concentration of tungstate ions provided to the bacterial cultures [12].

The Bacterial Mineral Excretion method produces sodium tungstate with crystal structure confirmed as sodium tungstate with minor sodium ditungstate phases through X-ray diffraction analysis [12]. The biological approach offers significant advantages including ambient temperature processing, reduced environmental impact, and unique morphological control capabilities [12]. The method represents a sustainable alternative to conventional high-temperature synthesis routes [12].

Microcapsule Formation via Bacteria

Bacterial microcapsule formation represents a specialized aspect of biological sodium tungstate synthesis, focusing on the production of hollow spherical structures through bacterial mediation [12]. The process involves the controlled interaction between bacterial cells and tungstate-rich solutions, resulting in the formation of microcapsular structures with defined length-to-diameter ratios [12]. This biological approach enables the production of unique morphologies not readily achievable through conventional synthetic methods [12].

The microcapsule synthesis process utilizes bacterial strains to process tungstate solutions under controlled conditions, resulting in the formation of hollow spherical structures [12]. Scanning electron microscopy characterization has confirmed the hollow nature of the produced microcapsules, demonstrating the unique capabilities of bacterial synthesis [12]. The method enables the production of microcapsules with three distinct length-to-diameter ratios: 10:1, 3:1, and 1:1, achieved through concentration control [12].

The bacterial microcapsule formation process operates under near-ambient conditions, representing a significant departure from conventional high-temperature synthesis methods [12]. The biological route produces sodium tungstate microcapsules with well-defined crystal structures, as confirmed through X-ray diffraction analysis [12]. The method offers potential applications in specialized fields requiring hollow spherical sodium tungstate structures [12].

Biological Parameters Affecting Synthesis

Biological synthesis of sodium tungstate involves multiple parameters that significantly influence the final product characteristics, including bacterial strain selection, incubation conditions, and nutrient concentrations [14]. Research has identified five critical physico-chemical parameters: aeration rate during incubation, temperature of incubation, concentration of tungsten salt, incubation time, and growth media pH [14]. Statistical optimization studies have demonstrated that pH and aeration represent the most influential parameters, while temperature and time show lesser effects [14].

Optimal biological synthesis conditions have been determined through systematic parameter optimization studies [14]. The most effective parameter combination includes pH 8, temperature 40 degrees Celsius, aeration at 200 revolutions per minute, incubation time of 3 days, and sodium tungstate concentration of 1 millimolar [14]. These conditions result in the smallest particle size and polydispersity index for tungsten oxide nanoparticles produced through biological routes [14].

The biological parameter optimization process utilizes statistical experimental designs to efficiently determine optimal conditions [14]. Taguchi orthogonal array design reduces the number of experimental runs from 243 to 27, significantly decreasing experimental cost and time requirements [14]. Regression models developed for particle size and polydispersity index exhibit linear regression coefficients of 97.80 percent and 90.89 percent, respectively [14].

Industrial Scale Production Methodologies

Caustic Leaching Process

The caustic leaching process represents the predominant industrial method for sodium tungstate production from tungsten concentrates [3] [18]. This process involves the digestion of tungsten concentrates with sodium hydroxide solutions under elevated temperature and pressure conditions [18]. Industrial caustic leaching operations typically achieve tungsten extraction efficiencies exceeding 94 percent under optimized conditions [18].

The caustic leaching process parameters have been extensively optimized through industrial research [18]. Under optimal conditions including caustic concentration of 11.4 molar, leaching temperature of 120 degrees Celsius, and solid-liquid ratio of 1:1.5, the leaching efficiency reaches 94.97 percent with residual tungsten oxide content of 0.28 percent [18]. The process typically requires reaction times of 2 hours under autoclaving conditions with rotation rates of 400 revolutions per minute [18].

Industrial caustic leaching operations utilize tungsten concentrate feedstock ground to 320 mesh particle size [3]. The process involves adding 30 percent caustic soda in reactor systems, followed by reaction with calcium chloride to produce calcium tungstate intermediates [3]. Subsequent treatment with hydrochloric acid produces tungstic acid, which reacts with caustic acid to yield sodium tungstate [3]. The final product undergoes evaporation crystallization, centrifugal dewatering, and drying to obtain purified sodium tungstate [3].

Soda Solution Pressure Digestion Method

The soda solution pressure digestion method provides an alternative industrial approach for sodium tungstate production, utilizing sodium carbonate solutions under elevated pressure and temperature conditions [19]. This process involves the continuous digestion of tungsten concentrates in aqueous sodium carbonate solutions within autoclave systems at temperatures exceeding 180 degrees Celsius [19]. The method incorporates feedback control systems to maintain optimal dissolution efficiency throughout the operation [19].

The soda digestion process maintains high dissolution efficiency through continuous monitoring of pregnant solution parameters, including specific gravity and sodium carbonate concentration [19]. These measurements generate feedback signals used to control the amounts of sodium carbonate and water fed to the slurry system [19]. The process achieves superior dissolution rates compared to conventional atmospheric leaching methods [19].

Industrial soda pressure digestion operations typically process scheelite concentrates through continuous autoclave systems [19]. The method utilizes predetermined digestion conditions optimized for maximum tungsten dissolution efficiency [19]. The process generates pregnant solutions containing dissolved tungsten, which undergo subsequent purification and crystallization steps to produce high-purity sodium tungstate [19].

Crystallization Techniques

Industrial crystallization techniques for sodium tungstate production involve controlled precipitation and crystal growth processes to obtain high-purity products [13] [16]. The crystallization process typically operates under temperature-controlled conditions, with crystal formation occurring below 6 degrees Celsius to produce decahydrate forms, while temperatures above 6 degrees Celsius yield dihydrate products [3]. Industrial operations utilize multiple crystallization stages to achieve the required product purity specifications [13].

The crystallization process begins with the preparation of concentrated sodium tungstate solutions through evaporation of pregnant leaching liquors [3]. These solutions undergo controlled cooling and seeding to initiate crystal nucleation and growth [13]. The crystallization parameters, including temperature, concentration, and residence time, are carefully controlled to produce crystals with desired size distribution and purity levels [13].

Industrial crystallization operations incorporate purification steps to remove impurities such as silicon, phosphorus, arsenic, and fluorine [13]. The process utilizes temperature ranges of 50 to 100 degrees Celsius with pH adjustment to 8.0-12.0 to achieve silicon precipitation [13]. Magnesium salt additions facilitate the removal of additional impurities through precipitation mechanisms [13]. The purified solutions undergo final crystallization to produce high-purity sodium tungstate meeting industrial specifications [13].

Reaction Parameters and Optimization

Temperature Effects on Synthesis

Temperature represents a critical parameter in sodium tungstate synthesis, significantly influencing reaction kinetics, product morphology, and phase formation [24] [28]. Sodium tungstate exhibits complex temperature-dependent polymorphism, with three distinct crystalline forms: delta (below 589 degrees Celsius), gamma (589-591 degrees Celsius), and beta (above 591 degrees Celsius) [24]. The transition temperatures between these phases occur at approximately 570 degrees Celsius (delta to gamma) and 585 degrees Celsius (gamma to beta) [28].

Temperature optimization studies have demonstrated that solid-state synthesis requires temperatures between 700-800 degrees Celsius for complete conversion while maintaining product purity [29]. Industrial extraction processes operate at temperatures ranging from 160-200 degrees Celsius for caustic leaching operations [18]. Hydrothermal synthesis typically employs temperatures of 170-190 degrees Celsius to achieve optimal crystallization and morphology control [22].

High-temperature stability studies indicate that sodium tungstate remains stable in hydrogen atmosphere up to 700 degrees Celsius without decomposition [28]. At temperatures of 1100 degrees Celsius, sodium tungstate undergoes reduction to metallic tungsten [28]. The temperature-dependent phase transitions influence the physical and chemical properties of the synthesized material, requiring careful temperature control during synthesis and processing operations [24].

Reaction Time Optimization

Reaction time optimization plays a crucial role in achieving complete conversion and desired product characteristics in sodium tungstate synthesis [18] [22]. Hydrothermal synthesis typically requires reaction times of 22 to 28 hours at temperatures between 170-190 degrees Celsius to achieve complete crystallization [22]. Industrial caustic leaching operations achieve optimal tungsten extraction in 2 hours under autoclaving conditions [18].

Extended reaction times in hydrothermal synthesis enable the formation of well-crystallized products with improved morphological control [5]. Studies have demonstrated that reaction time influences both the size and morphology of sodium tungstate particles, with longer durations favoring the development of rod-like and bundle-like structures [5]. However, excessive reaction times may lead to particle agglomeration and loss of morphological control [22].

Industrial optimization studies have established optimal reaction time parameters for various synthesis routes [18]. Caustic leaching operations achieve maximum extraction efficiency within 2-4 hours, with little improvement observed for extended reaction periods [18]. The optimal reaction time depends on temperature, concentration, and agitation conditions, requiring systematic optimization for each specific synthesis protocol [18].

Concentration Effects on Product Morphology

Solution concentration significantly influences the morphology and particle size distribution of synthesized sodium tungstate products [12] [14]. Research has demonstrated that tungstate ion concentration directly affects the size of biologically synthesized nanoparticles, with higher concentrations producing smaller particles [12]. The relationship between concentration and morphology enables precise control over final product characteristics [12].

Biological synthesis studies have shown that different tungstate concentrations produce nanoparticles with distinct length-to-diameter ratios [12]. Low concentrations yield particles with 10:1 ratios, medium concentrations produce 3:1 ratios, and high concentrations result in 1:1 ratios [12]. This concentration-dependent morphology control enables the synthesis of materials with tailored properties for specific applications [12].

Industrial concentration optimization focuses on maximizing product yield while maintaining desired morphological characteristics [13]. The sodium tungstate concentration in processing solutions is maintained within 0.016-0.067 molar ranges for hydrothermal synthesis applications [22]. Higher concentrations may lead to rapid precipitation and poor crystal quality, while lower concentrations result in incomplete conversion and reduced yields [22].

| Synthesis Method | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Solid-State Reaction | 700-800 | 4-12 | >95 | [4] [8] |

| Hydrothermal | 170-190 | 22-28 | >90 | [22] [5] |

| Caustic Leaching | 160-200 | 2-4 | 94.97 | [18] [23] |

| Biological Synthesis | 40 | 72 | >85 | [12] [14] |

| Microwave-Assisted | 25-100 | 0.08-0.17 | 83-94 | [10] [25] |

| Parameter | Optimal Range | Effect on Product | Reference |

|---|---|---|---|

| Temperature | 170-800°C | Phase formation, morphology | [24] [28] |

| pH | 8.0-12.0 | Purity, precipitation | [13] [14] |

| Concentration | 0.016-0.067 M | Particle size, morphology | [12] [22] |

| Reaction Time | 2-28 hours | Crystallinity, yield | [18] [22] |

| Pressure | Autogenous-200 atm | Dissolution efficiency | [19] [18] |

Physical Description

Color/Form

White crystalline powder or granules

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

Related CAS

11120-01-7 (hydrochloride salt of cpd with unknown MF)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

4TH 377 (1974)] A MIXT OF SOFT & HARD TUNGSTEN CARBIDE IS REACTED WITH A MIXT OF NANO3 & NAOH TO YIELD SODIUM TUNGSTATE IN A FUSION PROCESS WHICH OVERCOMES THE HIGH EXOTHERMICITY OF THE REACTION INVOLVED.[POWERS JA, RECOVERY OF SODIUM TUNGSTATE FROM SCRAP TUNGSTEN CARBIDE, PROC MINER WASTE UTIL SYMP

Sodium hydroxide + tungsten trioxide (salt formation)

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Primary metal manufacturing

Sodium tungsten oxide (Na2WO4): ACTIVE

SODIUM TUNGSTATE IS DERIVED FROM TUNGSTEN CARBIDE AFTER IT IS REACTED WITH MIXT OF NANO3 & NAOH.

Analytic Laboratory Methods

EAD Method 1620-D. Metals by Inductively Coupled Plasma Atomic Emission Spectroscopy and Atomic Absorption Spectroscopy. This method is applicable to 42 elements for semiquantitative ICP screen. Detection limit = 1.0 mg/l.

PHOTOMETRIC METHOD FOR DETERMINING TUNGSTEN & ITS COMPD IN AIR.

ANALYTE: TUNGSTEN; MATRIX: AIR; RANGE: 5-2000 UG/CU M; PROCEDURE: FILTER COLLECTION, ACID DIGESTION, ICP-AES ANALYSIS. /TUNGSTEN/

For more Analytic Laboratory Methods (Complete) data for SODIUM TUNGSTATE (7 total), please visit the HSDB record page.